molecular formula C20H15Br B093909 2-(4-Bromophenyl)-1,1-diphenylethylene CAS No. 18648-66-3

2-(4-Bromophenyl)-1,1-diphenylethylene

Cat. No. B093909
CAS RN: 18648-66-3
M. Wt: 335.2 g/mol
InChI Key: HUCFDUOIMSRYAA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1,1-diphenylethylene is a chemical compound that can be synthesized from 4-Bromobenzaldehyde. It is a derivative of 1,1-diphenylethylene, which is a class of compounds known for their interesting chemical and physical properties. These compounds have been studied for their reactivity, particularly in bromination reactions, which are important in various chemical synthesis processes .

Synthesis Analysis

The synthesis of trans-4-Bromo-1,2-Diphenylethylene, a closely related compound, involves a two-step reaction starting from 4-Bromobenzaldehyde. The optimal conditions for this synthesis have been determined through experimental studies. The first step requires 48 g of benzyl chloride and 60 g of triethyl phosphate at a reaction temperature of 147-150°C, with 78 g of DTBP. The second step involves reacting 60 g of 4-Bromobenzaldehyde with 21 g of sodium methoxide in 500 g of toluene at a temperature of 40-45°C for 4 hours. This method yields a product with up to 68% efficiency under mild and controllable conditions, making it economically viable for industrial production .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)-1,1-diphenylethylene is characterized by the presence of a bromine atom attached to the para position of one of the phenyl rings. This structural feature is significant as it influences the reactivity of the compound, especially in bromination reactions. The kinetics of these reactions have been studied in detail for 1,1-diphenylethylene and its derivatives .

Chemical Reactions Analysis

Bromination reactions of 1,1-diphenylethylene derivatives, including those with substituents such as trifluoromethyl groups, have been investigated. The reaction kinetics are second-order in bromine and first-order in the olefin. The rate constants vary depending on the substituents present on the phenyl rings. For example, the unsubstituted 1,1-diphenylethylene (1a) reacts to form dibromide and vinyl bromide products in varying ratios depending on the concentration of bromine and olefin. The formation of the intermediate in these reactions is the rate-determining step, and the nature of the intermediates can be influenced by the substituent effect and reagent concentration .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)-1,1-diphenylethylene are influenced by the bromine substituent on the phenyl ring. The presence of bromine can affect the compound's boiling point, melting point, solubility, and reactivity. The kinetic isotope effect (KIE) studies on the bromination of 1,1-diphenylethylenes have shown that the rate of reaction can be affected by the isotopic substitution of hydrogen with deuterium at the methylene group. This indicates that the physical properties of the compound, such as bond strength and vibrational frequencies, can have a significant impact on its chemical reactivity .

Scientific Research Applications

Application 1: Antimicrobial and Antiproliferative Agents

  • Summary of the Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities .
  • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Application 2: Synthesis of Pyrazinoisoquinoline Derivatives

  • Summary of the Application : The compound is used in the synthesis of pyrazinoisoquinoline derivatives .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Application 3: Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Summary of the Application : The compound “4-Bromophenethyl alcohol”, which is structurally similar to “2-(4-Bromophenyl)-1,1-diphenylethylene”, is used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Application 4: Synthesis of Brominated Derivatives of Phenol

  • Summary of the Application : The compound “2-(4-Bromophenyl)-1,1-diphenylethylene” is structurally similar to bromophenols, which are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They may be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
  • Methods of Application : Bromophenols are produced by electrophilic halogenation of phenol with bromine .
  • Results or Outcomes : There are five basic types of bromophenols (mono- to pentabromophenol) and 19 different bromophenols in total when positional isomerism is taken into account .

Application 5: Synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline

  • Summary of the Application : The compound “4-Bromophenethyl alcohol”, which is structurally similar to “2-(4-Bromophenyl)-1,1-diphenylethylene”, is used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not provided in the source .

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

properties

IUPAC Name

1-bromo-4-(2,2-diphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br/c21-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCFDUOIMSRYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348126
Record name 2-(4-Bromophenyl)-1,1-diphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1,1-diphenylethylene

CAS RN

18648-66-3
Record name 2-(4-Bromophenyl)-1,1-diphenylethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WY Kim, KB Yoon - Polymer (Korea), 2013 - koreascience.kr
Novel carbazole based copolymers were synthesized by Suzuki coupling polymerization.(Diphenylene) vinylene and n-octyl was introduced to carbazole as pendants for reducing band …
Number of citations: 1 koreascience.kr
A Tomkeviciene, J Sutaite, D Volyniuk, N Kostiv… - Dyes and …, 2017 - Elsevier
New tri- or tetraphenylethylene-substituted phenylcarbazole derivatives exhibiting aggregation-induced emission were synthesized by the synthetic route including Pd-catalyzed …
Number of citations: 16 www.sciencedirect.com
M Cekaviciute, A Petrauskaite, S Nasiri, J Simokaitiene… - Molecules, 2020 - mdpi.com
Aiming to design blue fluorescent emitters with high photoluminescence quantum yields in solid-state, nitrogen-containing heteroaromatic 9,9-dimethylacridine was refined by …
Number of citations: 7 www.mdpi.com
L Onuigbo, C Raviola, A Di Fonzo… - European Journal of …, 2018 - Wiley Online Library
A protocol for the preparation of substituted triarylethylenes (TAEs) was developed by using arylazo sulfones as substrates in the presence of 1,1‐diarylethylenes. The process took …
김우연, 윤근병 - Polymer (Korea), 2013 - researchgate.net
: 공액구조 고분자의 밴드갭을 줄이기 위하여 청색의 디페닐렌비닐렌을 치환기를 갖는 카바졸 단량체와 용해도향상을 위해 옥틸기를 도입한 카바졸 공단량체를 합성하여 신규 공중합체를 …
Number of citations: 5 www.researchgate.net

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